4-Hydroxy-1-piperidinylindan
Description
4-Hydroxy-1-piperidinylindan is a piperidine-derived compound featuring an indane (indan) backbone substituted with a hydroxyl group and a piperidinyl moiety. These compounds often serve as intermediates in drug synthesis or as bioactive molecules themselves, with applications ranging from opioid receptor modulation to enzyme inhibition .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-piperidin-1-yl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C14H19NO/c16-14-6-4-5-11-12(14)7-8-13(11)15-9-2-1-3-10-15/h4-6,13,16H,1-3,7-10H2 |
InChI Key |
UPWWGEIHNGFMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC3=C2C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Application Comparison of Piperidine Derivatives
| Compound Name | Molecular Formula | Key Substituents | Applications | References |
|---|---|---|---|---|
| This compound* | C₁₄H₁₉NO | Indan backbone, 4-OH, 1-piperidinyl | Hypothesized CNS activity | - |
| 4-Anilino-1-Boc-piperidine | C₁₆H₂₂N₂O₂ | Anilino group, Boc-protected amine | Opioid precursor, forensic research | |
| 4-(4-Fluorophenyl)-4-hydroxy piperidine | C₁₁H₁₂FNO | 4-Fluorophenyl, 4-OH | Intermediate in antipsychotic synthesis | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | Aminomethyl, pyridinyl ketone | Research chemical, drug discovery |
- 4-Anilino-1-Boc-piperidine: This compound is a protected precursor to 4-anilinopiperidine, a structural motif found in opioid analogs. Its Boc (tert-butoxycarbonyl) group enhances stability during synthesis .
- 4-(4-Fluorophenyl)-4-hydroxy piperidine : Fluorine substitution improves metabolic stability and bioavailability, making this derivative valuable in antipsychotic drug development .
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